1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde
Description
1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde is a heterocyclic organic compound featuring a piperidine core substituted at the 4-position with a carbaldehyde group and at the 1-position with a furan-2-ylmethyl moiety. Its molecular formula is C₁₁H₁₅NO₂, with an exact mass of 193.1467 g/mol . The furan ring contributes to its aromatic and electron-rich character, while the carbaldehyde group enhances reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)piperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,9-10H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHAQLLATBSKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654823 | |
| Record name | 1-[(Furan-2-yl)methyl]piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-56-6 | |
| Record name | 1-(2-Furanylmethyl)-4-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Furan-2-yl)methyl]piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde can be synthesized through several methods, including:
Reduction of Furan Derivatives: Starting with furan-2-carboxaldehyde, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then further reacted to introduce the piperidine ring.
Piperidine Derivatives: Another approach involves the reaction of furan-2-carboxaldehyde with piperidine derivatives under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or hydrogenation over a palladium catalyst.
Substitution Reactions: The furan ring can undergo electrophilic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and hydrogenation catalysts.
Substitution: Br2, HNO3, and other electrophilic reagents.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and amines derived from the aldehyde group.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Furan vs. Piperidinylethyl/Dimethylaminoethyl Substituents: The furan-2-ylmethyl group in the target compound introduces aromaticity and π-electron density, which may facilitate interactions with metal ions (e.g., in coordination complexes, as seen in ). The dimethylaminoethyl variant (C₁₀H₂₀N₂O) offers stronger basicity but lower stability, as indicated by its discontinued status .
Aldehyde vs. Carboxylic Acid :
The carbaldehyde group in the target compound is highly reactive, enabling nucleophilic additions (e.g., formation of Schiff bases). The carboxylic acid group in the C₁₈H₁₈N₄O₅ analog increases acidity (pKa ~4-5) and hydrogen-bonding capacity, making it more suitable for biological targeting .
Physicochemical Properties
- Molecular Weight and Polarity :
The target compound (193.15 g/mol) is smaller and less polar than the imidazopyridine derivative (370.36 g/mol), which may influence pharmacokinetic properties like membrane permeability . - Thermal Stability: The dimethylaminoethyl analog (184.30 g/mol) likely has lower thermal stability compared to the furan-containing compound, as suggested by its discontinuation in commercial catalogs .
Biological Activity
1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may serve as a lead for various therapeutic applications, particularly in the fields of antiviral and anticancer drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 189.24 g/mol. The structure features a piperidine ring linked to a furan moiety, which is pivotal for its biological activities.
Biological Activities
Research indicates that this compound and its derivatives exhibit a range of biological activities:
Antiviral Properties : Some studies suggest that compounds with similar structures may inhibit viral replication, making them candidates for antiviral therapies. For instance, derivatives have shown activity against respiratory syncytial virus (RSV) and other viral pathogens at micromolar concentrations .
Anticancer Activity : The compound has been explored for its potential to inhibit cancer cell proliferation. In vitro studies have indicated that certain derivatives can effectively reduce cell viability in various cancer lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
Antitubercular Activity : Notably, some derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, indicating their promise as antitubercular agents.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The following table summarizes key findings related to SAR:
| Compound | Structural Features | Biological Activity | IC Values |
|---|---|---|---|
| 1 | Piperidine + Furan | Antiviral | ~5 μM |
| 2 | Piperidine + Furan + Halogen substitutions | Anticancer | ~6 μM |
| 3 | Piperidine + Furan + Additional aromatic rings | Antitubercular | ~10 μM |
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antiviral Efficacy : A study evaluated the efficacy of a derivative against RSV, reporting an EC value of 5 μM, which suggests significant antiviral activity compared to standard treatments .
- Cancer Cell Proliferation : Research on various derivatives has shown that modifications at specific positions on the piperidine or furan rings can enhance anticancer properties, with some compounds achieving IC values as low as 6 μM in breast cancer cell lines .
- Tuberculosis Inhibition : One derivative displayed an IC value of approximately 10 μM against M. tuberculosis, highlighting its potential as a new antitubercular agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
